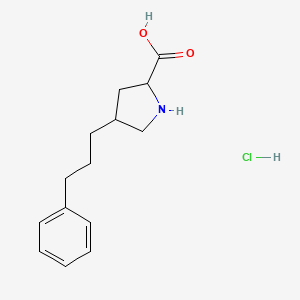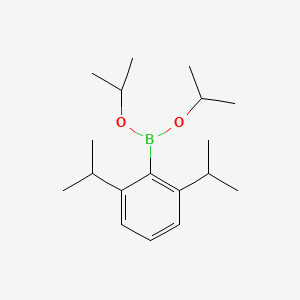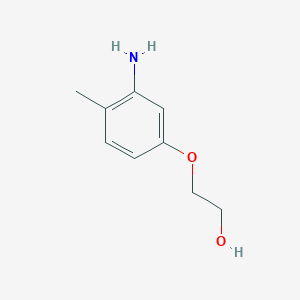![molecular formula C16H23N5 B12503489 1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12503489.png)
1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-metilpiperazin-1-il)etil]-2,3-dihidro-1H-imidazo[1,2-a]benzimidazol es un compuesto orgánico complejo que pertenece a la clase de derivados de benzimidazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[2-(4-metilpiperazin-1-il)etil]-2,3-dihidro-1H-imidazo[1,2-a]benzimidazol normalmente implica los siguientes pasos:
Formación del núcleo de benzimidazol: Esto se puede lograr condensando o-fenilendiamina con un ácido carboxílico adecuado o sus derivados en condiciones ácidas.
Introducción de la parte piperazina: El anillo de piperazina se introduce haciendo reaccionar el núcleo de benzimidazol con 1-(2-cloroetil)-4-metilpiperazina en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y técnicas de purificación como cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[2-(4-metilpiperazin-1-il)etil]-2,3-dihidro-1H-imidazo[1,2-a]benzimidazol experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piperazina o en el núcleo de benzimidazol.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la trietilamina.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
1-[2-(4-metilpiperazin-1-il)etil]-2,3-dihidro-1H-imidazo[1,2-a]benzimidazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Se investiga por sus propiedades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-[2-(4-metilpiperazin-1-il)etil]-2,3-dihidro-1H-imidazo[1,2-a]benzimidazol implica su interacción con dianas moleculares específicas, como enzimas o receptores. Esta interacción puede modular la actividad de estas dianas, lo que lleva a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la inflamación o la proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-metilpiperazin-1-il)etan-1-amina
- 1-((4-metilpiperazin-1-il)(fenil)metil)naftalen-2-ol
- Ácido 4-(4-metilpiperazin-1-ilmetil)benzoico
Singularidad
1-[2-(4-metilpiperazin-1-il)etil]-2,3-dihidro-1H-imidazo[1,2-a]benzimidazol es único debido a sus características estructurales específicas, que confieren distintas actividades biológicas. Su combinación de un núcleo de benzimidazol con una parte de piperazina permite interacciones versátiles con diversas dianas biológicas, lo que lo convierte en un compuesto valioso en la investigación de química medicinal.
Propiedades
Fórmula molecular |
C16H23N5 |
|---|---|
Peso molecular |
285.39 g/mol |
Nombre IUPAC |
3-[2-(4-methylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C16H23N5/c1-18-6-8-19(9-7-18)10-11-20-12-13-21-15-5-3-2-4-14(15)17-16(20)21/h2-5H,6-13H2,1H3 |
Clave InChI |
LGXKAGKITRVDGE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCN2CCN3C2=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
![Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B12503427.png)


![3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid](/img/structure/B12503445.png)



![6-ethyl-2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one](/img/structure/B12503457.png)

![4-(1-Hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B12503463.png)
![8-(4-fluorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503475.png)
